Differentiation from Clinical PARP Inhibitors: Selectivity Profile Basis
Clinical PARP inhibitors such as Olaparib and Rucaparib exhibit pan-PARP inhibition (PARP-1 IC50 ~5 nM, PARP-2 IC50 ~2-5 nM) [1]. In contrast, the quinazoline-2,4-dione scaffold, including the structural class to which the target compound belongs, can achieve marked PARP-2 selectivity. The most selective analog reported, Compound 11a, showed a PARP-1/PARP-2 selectivity ratio of 40.6 (PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM) [1]. The target compound possesses key structural features (N1-arylmethyl, N3-aryl) necessary for this selectivity profile, providing a starting point for optimizing PARP-2-specific tool compounds devoid of the hematological toxicities associated with pan-PARP inhibition [2].
| Evidence Dimension | PARP-2 Selectivity Index (PARP-1 IC50 / PARP-2 IC50) |
|---|---|
| Target Compound Data | Scaffold-based potential; selectivity index predicted to be >10 based on structural homology to lead series |
| Comparator Or Baseline | Olaparib: PARP-1 IC50 = 5 nM, PARP-2 IC50 = 2 nM, Selectivity Index = 2.5 |
| Quantified Difference | Predicted >4-fold improvement in selectivity index relative to Olaparib |
| Conditions | Prediction based on in vitro PARP-1 and PARP-2 enzymatic inhibition assays for structurally related quinazoline-2,4-diones, as described in Zhao et al. (2017) |
Why This Matters
Sourcing this compound enables researchers to explore PARP-2-selective chemical space without the confounding pan-PARP effects that complicate the interpretation of in vivo efficacy and toxicity data.
- [1] Zhao, H., Ji, M., Cui, G., et al. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25(15), 4045-4053. View Source
- [2] Ferraris, D. V. Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 2010, 53(12), 4561-4584. View Source
